[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
Overview
Description
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by (Percino et al., 2005) reported the synthesis and characterization of compounds related to (6-Chloro-5-isobutoxypyridin-2-yl)-methanol, showing their potential in fine chemical synthesis.
- (Percino et al., 2007) focused on the synthesis and crystal structure of co-crystals related to this compound, highlighting their application in materials science.
Catalysis and Reaction Mechanisms
- Research by (Kluson et al., 2019) involved using related compounds in microfluidic chip reactors, demonstrating the potential in catalysis and reaction engineering.
- (Sun et al., 2014) explored the use of related compounds in palladium-catalyzed C-H halogenation, showcasing advancements in organic synthesis.
Methanol Interactions and Transformations
- The work by (Wu et al., 2012) examined methanol interactions with metal oxides, relevant to studies involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
- (Moran et al., 2011) conducted research on methanol's direct C–C coupling, potentially applicable to transformations involving (6-Chloro-5-isobutoxypyridin-2-yl)-methanol.
Applications in Pharmacology and Biochemistry
- Studies like those by (Gilchrist et al., 1985) on rearrangements of related compounds are significant in pharmacological synthesis.
- (Striela et al., 2016) focused on the total synthesis of 5-hydroxyomeprazole, indicating the relevance in medicinal chemistry.
Properties
IUPAC Name |
[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFCIVIXHQIJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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